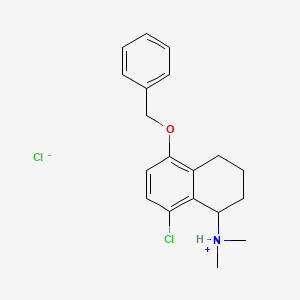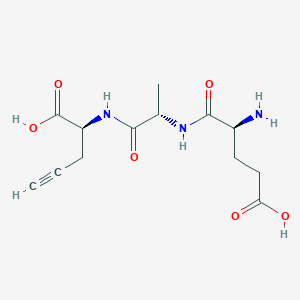
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Glu-Ala-pNA, also known as N-(4-Nitroanilino)-L-glutamyl-L-alanine, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly significant in the study of enzymatic activities, especially those involving serine proteases. The presence of the p-nitroaniline (pNA) group allows for easy spectrophotometric detection, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Ala-pNA typically involves the stepwise coupling of amino acids The process begins with the protection of the amino group of L-glutamic acid, followed by the coupling of L-alanineThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Glu-Ala-pNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Ala-pNA undergoes various chemical reactions, primarily involving enzymatic hydrolysis. The compound is a substrate for serine proteases, which cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to measure the activity of enzymes such as trypsin and chymotrypsin .
Common Reagents and Conditions
The enzymatic reactions involving H-Glu-Ala-pNA typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme preparations. The reaction is monitored spectrophotometrically at 405 nm, where the released p-nitroaniline absorbs light .
Major Products
The primary product of the enzymatic hydrolysis of H-Glu-Ala-pNA is p-nitroaniline, which is easily detectable due to its yellow color. This property makes it a useful indicator in various biochemical assays .
Scientific Research Applications
H-Glu-Ala-pNA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Glu-Ala-pNA involves its hydrolysis by serine proteases. The enzyme binds to the substrate, positioning the peptide bond for cleavage. The catalytic triad of the enzyme (serine, histidine, and aspartate) facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the release of p-nitroaniline. This process is highly specific and efficient, making H-Glu-Ala-pNA a reliable substrate for studying protease activity .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Gly-Arg-pNA: Another peptide substrate used for studying different proteases.
H-β-Ala-Gly-Arg-pNA: Used in thrombin generation assays.
Ac-Ile-Glu-Ala-Arg-pNA: Utilized in endotoxin quantification assays.
Uniqueness
H-Glu-Ala-pNA is unique due to its specific application in studying serine proteases. Its structure allows for easy detection of enzymatic activity, making it a preferred choice in various biochemical assays. The presence of the p-nitroaniline group provides a distinct advantage in spectrophotometric measurements, ensuring accurate and reliable results .
Properties
Molecular Formula |
C13H19N3O6 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxybut-3-ynyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N3O6/c1-3-4-9(13(21)22)16-11(19)7(2)15-12(20)8(14)5-6-10(17)18/h1,7-9H,4-6,14H2,2H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t7-,8-,9-/m0/s1 |
InChI Key |
HVSFTYKXDFXWDF-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC#C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC#C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


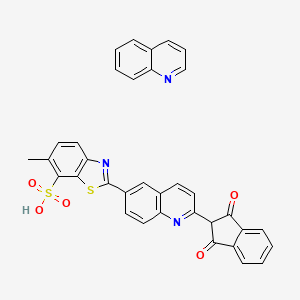
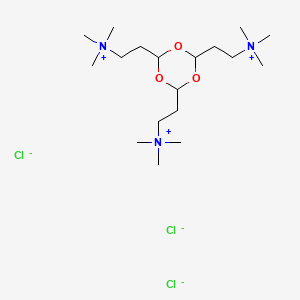
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
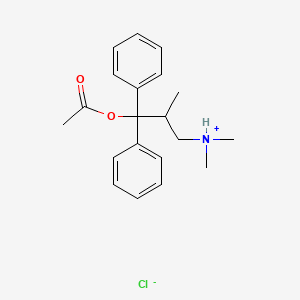
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)
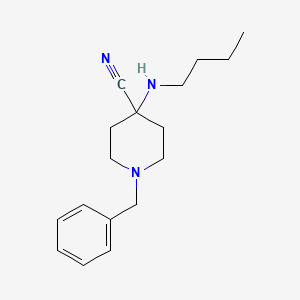
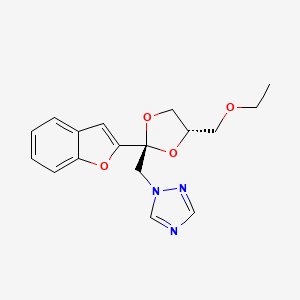
![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
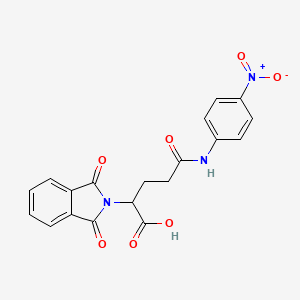
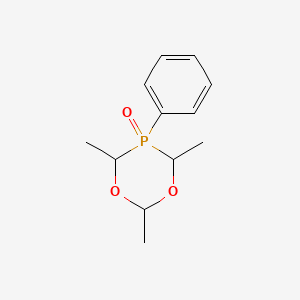
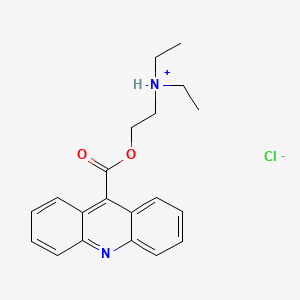
![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
